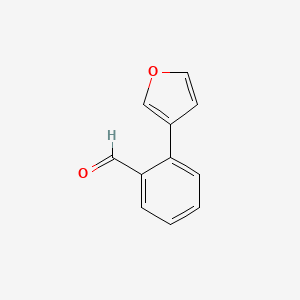

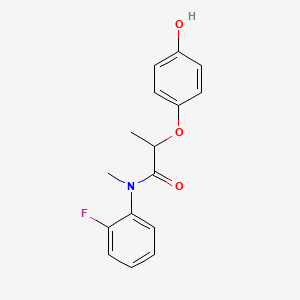

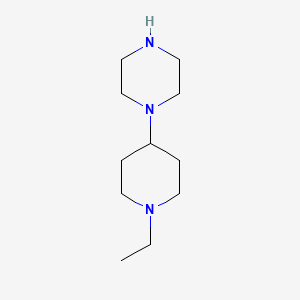

![molecular formula C14H14N2O2 B1342009 N-[3-(4-Aminophenoxy)phenyl]acetamide CAS No. 383127-03-5](/img/structure/B1342009.png)

N-[3-(4-Aminophenoxy)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(4-Aminophenoxy)phenyl]acetamide, also known as 4-APA, is an amide derivative of phenoxyacetic acid that has been widely used in scientific research due to its versatile properties. It has been used in a variety of applications, such as synthesis, drug development, and biological research.

Aplicaciones Científicas De Investigación

Chemoselective Acetylation for Antimalarial Drugs Synthesis

N-(2-Hydroxyphenyl)acetamide, a structurally similar compound, serves as an intermediate in the synthesis of antimalarial drugs. A study utilized immobilized lipase for the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, revealing insights into process optimization, mechanism, and kinetics, which could be relevant for the synthesis of related compounds (Magadum & Yadav, 2018).

Bioactive Nitrosylated Derivatives

Research into the bioactive nitrosylated and nitrated derivatives of N-(2-hydroxyphenyl)acetamide, obtained through microbial incubation, has unveiled potential phytotoxic metabolites. These findings offer a pathway to alternative bioactive compounds with environmental and agricultural applications (Girel et al., 2022).

Agonists for Obesity and Diabetes Treatment

A series of N-phenyl-(2-aminothiazol-4-yl)acetamides, incorporating the phenoxypropanolamine moiety, demonstrated selective agonistic activity against human β3-adrenergic receptors. These compounds, including modifications of the base structure similar to N-[3-(4-Aminophenoxy)phenyl]acetamide, show potential for treating obesity and type 2 diabetes (Maruyama et al., 2012).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The synthesis of 2-(substituted phenoxy) acetamide derivatives has revealed compounds with promising anticancer, anti-inflammatory, and analgesic properties. These derivatives highlight the potential therapeutic applications of N-[3-(4-Aminophenoxy)phenyl]acetamide related compounds in developing new treatment agents (Rani et al., 2014).

Green Synthesis of Azo Disperse Dyes Intermediates

N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes production, exemplifies the application of related compounds in the materials sector. A novel catalyst was developed for its synthesis, underscoring the environmental benefits of greener production methods (Zhang, 2008).

Advanced Materials Development

The synthesis of novel tripodal N-substituted melamines derived from (4-aminophenoxy)acetic acid showcases the utility of N-[3-(4-Aminophenoxy)phenyl]acetamide related compounds in creating materials with potential applications in catalysis, sensing, and surface modification (Morar et al., 2015).

Propiedades

IUPAC Name |

N-[3-(4-aminophenoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-10(17)16-12-3-2-4-14(9-12)18-13-7-5-11(15)6-8-13/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXMEIJWSTVOJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)OC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-Aminophenoxy)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

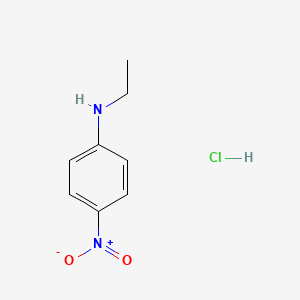

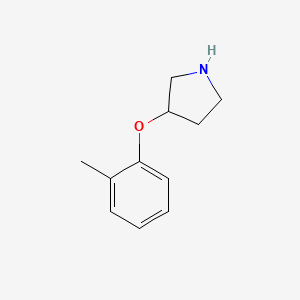

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)

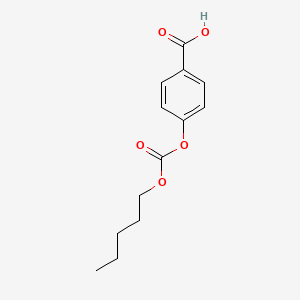

![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)